molecular formula C12H15ClN2O B1419685 2-(2-Chlorophenyl)-2-(pyrrolidin-1-YL)acetamide CAS No. 1000340-02-2

2-(2-Chlorophenyl)-2-(pyrrolidin-1-YL)acetamide

Cat. No. B1419685
M. Wt: 238.71 g/mol
InChI Key: IBDCMDIMPLMCLX-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-2-(pyrrolidin-1-yl)acetamide, commonly referred to as 2CP, is an organic compound that is used in many scientific studies. It is a white crystalline solid with a molecular weight of 206.7 g/mol and a melting point of 120-122 °C. 2CP is a derivative of the amino acid pyrrolidine and is used in a variety of scientific applications.

Scientific Research Applications

Photovoltaic Efficiency and Non-Linear Optical Activity

  • Spectroscopic and Quantum Mechanical Studies: Certain analogs of the compound, including N-(3-Chlorophenyl) derivatives, have been studied for their vibrational spectra and electronic properties. These compounds show potential as photosensitizers in dye-sensitized solar cells due to their good light harvesting efficiency and free energy of electron injection. Their non-linear optical activity, which is critical for photonic applications, has also been investigated (Mary et al., 2020).

Crystal Structures and Hydrogen Bonding

  • Crystal Structures: Studies have examined the crystal structures of similar compounds, such as 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide, revealing intricate hydrogen bonding and molecular interactions, which are crucial for understanding the material properties and potential applications in crystal engineering (Narayana et al., 2016).

Reactivity and Synthesis of Derivatives

  • Oxidation Reactivity: Research on the chemical oxidation of related compounds, such as 2-(pyridin-2-yl)-N,N-diphenylacetamides, provides insights into their reactivity and potential for creating diverse derivatives, essential for expanding their applications in various fields (Pailloux et al., 2007).
  • Synthesis of Corrosion Inhibitors: Derivatives of similar compounds have been synthesized and evaluated as corrosion inhibitors. This indicates potential industrial applications, particularly in materials science and engineering (Yıldırım & Cetin, 2008).

Biological Applications

  • Anticonvulsant and Antinociceptive Activity: Related compounds, such as 3-(2-chlorophenyl) pyrrolidine derivatives, have been synthesized and evaluated for their anticonvulsant and analgesic properties, indicating potential applications in pharmaceuticals and medicine (Góra et al., 2021).

Nonlinear Optical Properties

  • Nonlinear Optical Properties: Studies on crystalline structures similar to 2-(2-Chlorophenyl)-2-(pyrrolidin-1-YL)acetamide, like 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide, have highlighted their potential as candidates for photonic devices such as optical switches and modulators due to their promising nonlinear optical properties (Castro et al., 2017).

properties

IUPAC Name

2-(2-chlorophenyl)-2-pyrrolidin-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c13-10-6-2-1-5-9(10)11(12(14)16)15-7-3-4-8-15/h1-2,5-6,11H,3-4,7-8H2,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBDCMDIMPLMCLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(C2=CC=CC=C2Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenyl)-2-(pyrrolidin-1-YL)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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